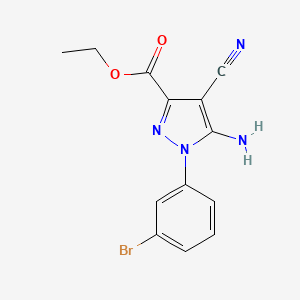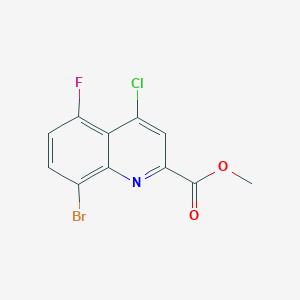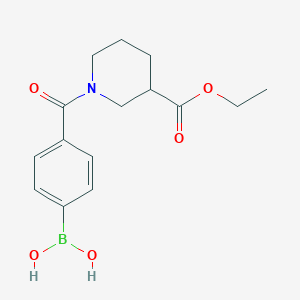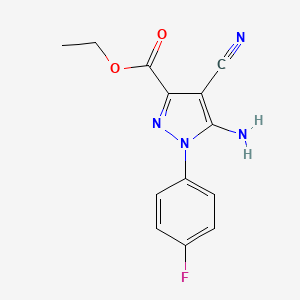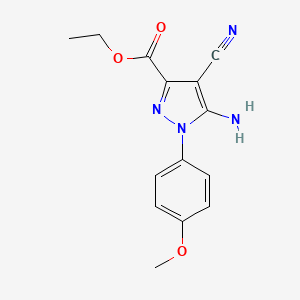
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride, also known as 6-M2-5-M2-FQC, is a synthetic compound with a wide range of applications in scientific research. It is used as a reagent in various laboratory experiments and is known to be effective in the synthesis of various compounds. 6-M2-5-M2-FQC is also known to be used as a catalyst in certain biochemical processes.
Applications De Recherche Scientifique
1. Synthesis of 2-Chloromethyl-13-(2-Furyl)-3,4,11,12-Tetrahydro-4-Oxopyrimido[4′,5′:4,5]Thieno[2,3-b]-Benzo[h]Quinoline
Atalla, Bakhite, and Radwan (1995) explored the synthesis of a compound related to 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride. They synthesized 3-Amino-2-carbamoyl-5,6-dihydro-4-(2-furyl)-thieno[2,3-b]-benzo[h]quinoline and then reacted it with chloroacetyl chloride, leading to various derivatives with potential applications in medicinal chemistry (Atalla, Bakhite, & Radwan, 1995).
2. Electrophilic Substitution Reactions of 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline
Aleksandrov et al. (2011) synthesized 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline and investigated its reactions, including bromination, nitration, formylation, and acylation. These reactions indicate the potential of this quinoline derivative in developing new chemical entities (Aleksandrov, Dedeneva, Vlasova, & El’chaninov, 2011).
3. Synthesis of 2- and 4-[2′-(5″-Nitro-2″-Furyl)Vinyl]-Quinolines
Giller, Lidak, Sukhova, and Venter (1976) conducted the synthesis of 2- and 4-[2′-(5″-nitro-2″-furyl)vinyl]quinolines, providing insights into the chemical properties and potential applications of quinoline derivatives in various scientific fields (Giller, Lidak, Sukhova, & Venter, 1976).
4. Antibacterial Properties of 1-Aryl/Hetryl-1,2,4-Triazolo[4,3-a]Quinolines
Sadana, Mirza, Aneja, and Prakash (2003) explored the antibacterial properties of 1-aryl/hetryl-1,2,4-trizolo-[4,3-a] pyridines and quinolines. Their study highlights the potential use of quinoline derivatives in developing new antibacterial agents (Sadana, Mirza, Aneja, & Prakash, 2003).
5. Synthesis of Epoxyisoindolo[2,1-a]Quinolines
Zubkov, Zaitsev, Peregudov, Mikhailova, and Varlamov (2007) developed a procedure for synthesizing hydrogenated furyl-substituted furo[3,2-c]quinolines and related derivatives. This research contributes to the understanding of the synthesis and potential applications of quinoline derivatives in chemical research (Zubkov, Zaitsev, Peregudov, Mikhailova, & Varlamov, 2007).
Propriétés
IUPAC Name |
6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-9-3-5-13-11(7-9)12(16(17)19)8-14(18-13)15-6-4-10(2)20-15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFVZOSCMZVNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




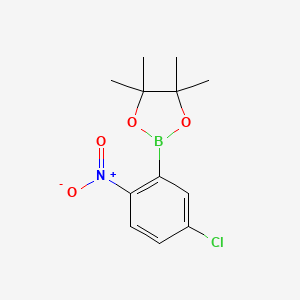
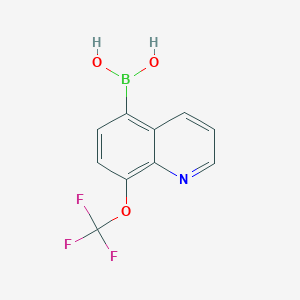
![3,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1420480.png)

